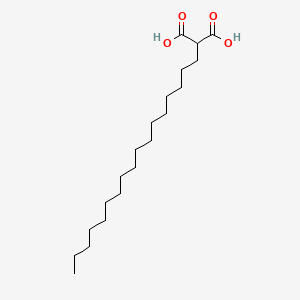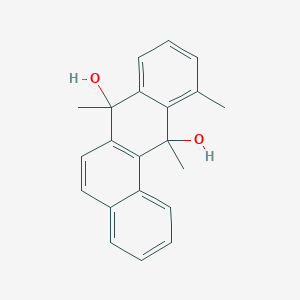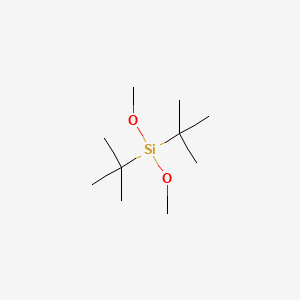![molecular formula C11H14N2O2 B14422198 Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl- CAS No. 79967-93-4](/img/no-structure.png)
Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and industrial chemistry. This specific derivative features an ethoxyethyl group and a phenyl group attached to the nitrogen atoms of the urea molecule, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate, which then reacts with another amine to form the urea derivative .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene, despite its toxicity and environmental concerns. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more environmentally friendly and safer approach .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the ethoxyethyl or phenyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted urea derivatives .
Applications De Recherche Scientifique
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. For example, it may inhibit certain enzymes or interact with proteins to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, ethyl-: A simpler derivative with an ethyl group attached to the nitrogen atom.
N-Substituted ureas: A broad class of compounds with various alkyl or aryl groups attached to the nitrogen atoms
Uniqueness
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- is unique due to the presence of both an ethoxyethyl group and a phenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other urea derivatives may not fulfill .
Propriétés
| 79967-93-4 | |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-(2-ethenoxyethyl)-3-phenylurea |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-9-8-12-11(14)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14) |
Clé InChI |
MZMKQJXCDONGIN-UHFFFAOYSA-N |
SMILES canonique |
C=COCCNC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)




